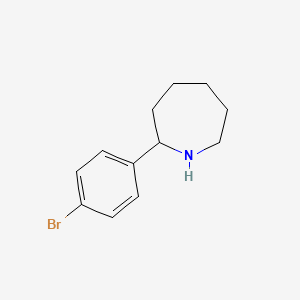
2-(4-Bromophenyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)azepane is a useful research compound. Its molecular formula is C12H16BrN and its molecular weight is 254.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The pharmaceutical industry is one of the primary fields where 2-(4-Bromophenyl)azepane shows promise. Its structure allows for interactions with various biological targets, making it a candidate for drug development:
- Biological Activity : Studies have indicated that compounds containing azepane rings can exhibit activity against neurotransmitter receptors and enzymes. The presence of the bromine atom enhances lipophilicity and binding affinity, potentially leading to increased biological activity.
- Therapeutic Applications : Research has suggested that derivatives of this compound may possess antimicrobial and anti-inflammatory properties. The compound's ability to interact with biological systems positions it as a candidate for further pharmacological investigation.
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various methods, which are adaptable for both laboratory and industrial settings:
- Synthetic Routes : Common synthetic methods include cyclization reactions involving bromoaryl precursors. These routes allow for scalability and efficiency in producing the compound.
- Reactivity : The unique chemical properties imparted by the bromine substituent make this compound a valuable intermediate in organic synthesis, facilitating the creation of various derivatives .
Comparative Analysis with Related Compounds
Understanding how this compound compares to structurally similar compounds can provide insights into its unique properties:
| Compound | Substituent | Unique Features |
|---|---|---|
| This compound | Bromine | Enhanced reactivity and potential biological activity |
| 2-(4-Chlorophenyl)azepane | Chlorine | Generally less reactive than bromine counterparts |
| 2-(4-Fluorophenyl)azepane | Fluorine | Exhibits different electronic properties |
| 2-(4-Methylphenyl)azepane | Methyl | Increased lipophilicity but less reactive |
The presence of bromine not only influences the compound's reactivity but also its interaction with biological targets, making it distinct from its analogs.
Case Studies and Research Findings
Several studies have documented the applications of this compound in various contexts:
- Antimicrobial Activity : Research published in the Journal of the Serbian Chemical Society highlighted the antimicrobial properties of azepane derivatives, including those related to this compound. The study demonstrated effective inhibition against several bacterial strains, suggesting potential therapeutic uses .
- Synthesis Innovations : A study on gold-catalyzed reactions showcased efficient synthetic pathways for azepanes, including this compound, emphasizing its role as a versatile building block in organic chemistry .
Eigenschaften
IUPAC Name |
2-(4-bromophenyl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-11-7-5-10(6-8-11)12-4-2-1-3-9-14-12/h5-8,12,14H,1-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYLZYCUTHZRNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













